5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester
Overview
Description
5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with tert-butyl alcohol. This compound is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester typically involves the esterification of 5-Bromo-2-hydroxy-nicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5-azido-2-hydroxy-nicotinic acid tert-butyl ester or 5-thio-2-hydroxy-nicotinic acid tert-butyl ester.
Oxidation: Formation of 5-Bromo-2-oxo-nicotinic acid tert-butyl ester.
Reduction: Formation of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl alcohol.
Scientific Research Applications
5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the pyridine ring can participate in hydrogen bonding and halogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis to release the active nicotinic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-nicotinic acid tert-butyl ester
- 5-Fluoro-2-hydroxy-nicotinic acid tert-butyl ester
- 5-Iodo-2-hydroxy-nicotinic acid tert-butyl ester
Uniqueness
5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNNGABUQYBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CNC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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